Ethyl (E)-4-oxonon-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4-oxonon-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-9H,3-7H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYODZBWNXBBERT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of Ethyl E 4 Oxonon 2 Enoate and Its Analogues
Direct Synthetic Routes to Ethyl (E)-4-oxonon-2-enoate
Direct synthetic routes to this compound offer efficient pathways to this target molecule. These methods often involve the formation of the α,β-unsaturated system and the introduction of the keto functionality in a streamlined manner.
Wittig Reaction-Based Syntheses of α,β-Unsaturated Oxo-Esters
The Wittig reaction is a widely employed method for the synthesis of alkenes from carbonyl compounds and phosphoranes. organic-chemistry.org In the context of α,β-unsaturated oxo-esters, this reaction provides a powerful tool for constructing the carbon-carbon double bond with control over stereochemistry. beilstein-journals.org
A direct, one-step synthesis of (E)-4-oxonon-2-enoic acid, a close analogue of the title compound, has been achieved using a Wittig reaction. jocpr.com This approach involves the reaction of a stabilized phosphorane with glyoxylic acid. jocpr.com Similarly, the synthesis of this compound can be accomplished through a domino primary alcohol oxidation-Wittig reaction. organic-chemistry.org This one-pot procedure involves the oxidation of a primary alcohol to an aldehyde, which then undergoes an in-situ Wittig reaction with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, to yield the desired α,β-unsaturated ester. organic-chemistry.orgorganic-chemistry.org This method avoids the isolation of potentially volatile or sensitive aldehyde intermediates. organic-chemistry.org
Table 1: Examples of Wittig-Based Syntheses of α,β-Unsaturated Esters
| Starting Material | Reagents | Product | Yield (%) |
| n-Heptanol | PCC-NaOAc, Ph3P=CHCOOEt | Ethyl (E)-non-2-enoate | - |
| Aldehydes, Ketones | Ethoxycarbonylmethyl-triphenyl-phosphonium bromide, NaOEt | α,β-Unsaturated ethyl esters | - |
| Carboxylic acids | CAR enzyme, Ethyl (triphenylphosphoranylidene)acetate | α,β-Unsaturated esters | Varies |
PCC-NaOAc: Pyridinium (B92312) chlorochromate-Sodium acetate (B1210297); Ph3P=CHCOOEt: Ethyl (triphenylphosphoranylidene)acetate; NaOEt: Sodium ethoxide; CAR: Carboxylic acid reductase. Data compiled from various sources. beilstein-journals.orgorganic-chemistry.orgresearchgate.net
Oxidation-Based Approaches for Keto-Enoates
Oxidation reactions are fundamental in organic synthesis for the introduction of carbonyl functionalities. harvard.edu The synthesis of keto-enoates can be achieved through the oxidation of appropriate precursors, such as alcohols or alkynes. organic-chemistry.orgorganic-chemistry.org
A domino oxidation of primary alcohols using pyridinium chlorochromate (PCC) buffered with sodium acetate, in combination with a stabilized Wittig reagent, provides a direct route to α,β-unsaturated esters. organic-chemistry.org This method has been successfully applied to the synthesis of (E)-4-oxonon-2-enoic acid. organic-chemistry.org The initial oxidation of n-heptanol would yield heptanal, which then reacts in the same pot with the Wittig reagent to form the enoate system. A subsequent oxidation step would be required to introduce the keto group at the C-4 position.
Alternatively, the oxidation of α,β-unsaturated aldehydes can yield the corresponding esters. acs.org Various oxidizing agents can be employed for this transformation. Moreover, the oxidation of substituted acetylenes in the presence of ruthenium catalysts can afford α-keto esters. researchgate.net
Convergent and Divergent Synthetic Strategies
Convergent and divergent synthetic strategies offer versatile approaches to building molecular complexity. In a convergent synthesis, large fragments of the target molecule are synthesized separately and then joined together. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different products. rsc.org
For the synthesis of this compound and its analogues, a divergent approach could start from a common precursor, such as a furan (B31954) derivative, which can then be oxidized to generate a range of 4-oxoalkenoic acids. thieme-connect.com A convergent strategy might involve the coupling of a pre-formed aldehyde with a fragment containing the ester functionality via a Wittig or Horner-Wadsworth-Emmons reaction. researchgate.net A photocatalytic [4+2] skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones, showcasing both convergent and divergent aspects where different starting materials can lead to the same product, or one starting material can lead to different products. rsc.org
Synthesis of Related 4-Oxoalkenoic Acid Derivatives and their Esterification
The synthesis of 4-oxoalkenoic acids provides key intermediates that can be subsequently esterified to yield the desired this compound and its analogues. libretexts.orgyoutube.comchemistrysteps.com
Furan Oxidation Pathways to Related Oxo-Acids
The oxidation of furan derivatives is a powerful method for the preparation of 1,4-dicarbonyl compounds, including 4-oxoalkenoic acids. dntb.gov.uaresearchgate.net A particularly efficient method involves the reaction of 2-alkylfurans with sodium chlorite (B76162) in a mildly acidic aqueous solution. thieme-connect.com This process leads to the formation of 4-oxo-2(Z)-alkenoic acids, which can be isomerized to the more stable (E)-isomers. thieme-connect.com This method is advantageous as it starts from simple, readily available 2-alkylfurans. thieme-connect.com
Table 2: Synthesis of 4-Oxoalkenoic Acids via Furan Oxidation
| 2-Alkylfuran | Oxidizing Agent | Product | Yield (%) |
| 2-Pentylfuran | NaClO2, NaH2PO4 | (Z)-4-Oxonon-2-enoic acid | 85 |
| 2-Hexylfuran | NaClO2, NaH2PO4 | (Z)-4-Oxodec-2-enoic acid | 90 |
| 2,5-Dimethylfuran | NaClO2, NaH2PO4 | Hexane-2,5-dione | 82 |
Data extracted from a study on the efficient synthesis of 4-oxoalkenoic acids. thieme-connect.com
Photooxygenation Methodologies for Unsaturated Oxo-Compounds
Photooxygenation, the reaction of a substrate with singlet oxygen generated photochemically, is a mild and selective method for introducing oxygen functionalities. researchgate.netroyalsocietypublishing.org The photooxygenation of furan compounds, in particular, has been utilized in the synthesis of various natural products. acs.org
This methodology typically involves the [4+2] cycloaddition of singlet oxygen to the furan ring, forming an unstable endoperoxide intermediate. researchgate.netresearchgate.net This endoperoxide can then be rearranged or reduced to afford various oxygenated products, including butenolides and γ-oxo acids. researchgate.net For instance, the photooxygenation of furan derivatives followed by reduction can yield γ-oxo esters. acs.org This approach offers a green chemistry alternative for the synthesis of these compounds. royalsocietypublishing.org
Stereoselective and Stereospecific Synthesis of (E)-Isomers
The synthesis of the specific (E)-isomer of α,β-unsaturated esters is a critical aspect of organic chemistry, as different stereoisomers can exhibit distinct biological activities. The geometry of the double bond in compounds like this compound is crucial, and various synthetic strategies have been developed to control this stereoselectivity.
A predominant method for establishing the (E)-geometry in α,β-unsaturated esters is the Wittig reaction. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Stabilized ylides, such as (ethoxycarbonylmethylene)triphenylphosphorane, typically react with aldehydes under thermodynamic control to selectively produce the (E)-alkene. This selectivity arises because the transition state leading to the (E)-isomer is more stable. A notable application of this is in domino reactions where an alcohol is first oxidized to an aldehyde, which then immediately reacts with a stabilized Wittig reagent in the same pot to yield the (E)-α,β-unsaturated ester. organic-chemistry.org This approach avoids the isolation of potentially sensitive aldehyde intermediates. organic-chemistry.org
Another strategy to ensure the formation of the (E)-isomer involves the thermodynamic equilibration of a mixture of (E)- and (Z)-isomers. It has been noted that molecular iodine can catalyze the equilibration of enoates, driving the reaction toward the more thermodynamically stable (E)-isomer. nih.gov For instance, reacting a mixture of isomers with triphenylphosphine (B44618) and a catalytic amount of iodine can result in the exclusive formation of the (E)-iodoenoate, demonstrating a practical method for achieving high stereoselectivity. nih.gov
The synthesis of (E)-4-oxonon-2-enoic acid, a closely related analogue, has been achieved from n-heptanol in three steps, highlighting a protocol that successfully yields the desired (E)-isomer. unigoa.ac.in
One-Pot Synthetic Protocols in Oxo-Enoate Preparation
One-pot syntheses, also known as domino or tandem reactions, are highly efficient procedures in which a reactant undergoes multiple transformations in the same reactor. organic-chemistry.org This approach is valued for reducing the number of purification steps, minimizing solvent waste, and saving time and energy, aligning with the principles of green chemistry. organic-chemistry.org
A prominent one-pot method for preparing α,β-unsaturated compounds like this compound is the domino oxidation-Wittig reaction. organic-chemistry.org In this protocol, a primary alcohol is oxidized to an aldehyde, which is not isolated but is immediately subjected to a Wittig reaction with a stabilized ylide. organic-chemistry.org The combination of pyridinium chlorochromate (PCC) with sodium acetate and a stabilized Wittig reagent has proven to be a mild and efficient system for this transformation, successfully applied to the synthesis of (E)-4-oxonon-2-enoic acid. organic-chemistry.org This method is advantageous as it avoids the need for cryogenic conditions and the handling of volatile aldehyde intermediates. organic-chemistry.orgunigoa.ac.in
The table below summarizes the results of the domino oxidation-Wittig reaction for the synthesis of various α,β-unsaturated esters.
| Entry | Alcohol | Wittig Reagent | Product | Yield (%) |
| 1 | Benzyl alcohol | Ph₃P=CHCOOEt | Ethyl cinnamate | 92 |
| 2 | Cinnamyl alcohol | Ph₃P=CHCOOEt | Ethyl 5-phenylpenta-2,4-dienoate | 88 |
| 3 | n-Heptanol | Ph₃P=CHCOOEt | Ethyl (E)-non-2-enoate | 85 |
| 4 | 3-Phenylpropanol | Ph₃P=CHCOOEt | Ethyl 5-phenylpent-2-enoate | 89 |
| 5 | Cyclohexylmethanol | Ph₃P=CHCOOEt | Ethyl 3-cyclohexylacrylate | 86 |
| Data sourced from a study on domino primary alcohol oxidation-Wittig reactions. organic-chemistry.org |
Other one-pot methodologies have been developed for the synthesis of various oxo-enoates. Rhodium(I)-catalyzed chelation-assisted hydroacylation provides a direct route to γ-oxo acid derivatives from aldehydes and ω-alkenoic acid derivatives. organic-chemistry.org This method avoids complex multi-step procedures and shows high yields, for example, the reaction of benzaldehyde (B42025) and methyl acrylate (B77674) yields 96% of the corresponding γ-oxo ester. organic-chemistry.org
Furthermore, thermal cascade reactions of α-diazo-β-ketoesters with enol ethers in refluxing p-xylene (B151628) offer a one-pot synthesis of diverse γ,δ-unsaturated β-ketoesters. rsc.org This protocol involves a sequence of reactions including unicam.itnih.gov-sigmatropic rearrangement and provides the products in moderate to good yields. rsc.org
The table below outlines various one-pot synthetic protocols for preparing oxo-enoates and related compounds.
| Methodology | Reactants | Catalyst/Reagent | Product Type | Ref. |
| Domino Oxidation-Wittig | Primary Alcohol, Stabilized Ylide | PCC-NaOAc | (E)-α,β-Unsaturated Ester | organic-chemistry.org |
| Rh(I)-Catalyzed Hydroacylation | Aldehyde, ω-Alkenoic Acid Derivative | Rh(I) complex, 2-amino-3-picoline | γ-Oxo Acid Derivative | organic-chemistry.org |
| Thermal Cascade Reaction | α-Diazo-β-ketoester, Enol Ether | Heat (p-xylene) | γ,δ-Unsaturated β-Ketoester | rsc.org |
| Condensation-Cyclization | Anthranilic Acid, Ethyl 2-chloro-2-oxoacetate | Triethylamine | Ethyl 4-oxo-4H-benzo[d] unigoa.ac.innih.govoxazine-2-carboxylate | clockss.org |
These one-pot strategies represent powerful and efficient alternatives to traditional multi-step synthetic routes for obtaining this compound and its analogues. unigoa.ac.in
Chemical Reactivity and Transformation Pathways of Ethyl E 4 Oxonon 2 Enoate
Nucleophilic Addition Reactions to the α,β-Unsaturated System
The α,β-unsaturated system in ethyl (E)-4-oxonon-2-enoate is susceptible to nucleophilic attack at the β-position. This reactivity is a classic example of Michael addition, where a nucleophile adds to the carbon-carbon double bond of an α,β-unsaturated carbonyl compound. The electron-withdrawing nature of the ester and ketone groups polarizes the double bond, rendering the β-carbon electrophilic and prone to attack by soft nucleophiles.
Research has shown that various nucleophiles can participate in this reaction. For instance, Michael addition reactions have been successfully carried out using reactants like ethyl acrylate (B77674) and ethyl (E)-but-2-enoate. researchgate.net The stereochemistry of these additions can often be controlled, leading to the formation of new stereocenters with high diastereoselectivity. researchgate.net
Carbonyl Reactivity of the C-4 Oxo Group
The ketone at the C-4 position is another key reactive site within the molecule. This carbonyl group can undergo a variety of nucleophilic addition reactions, typical of ketones. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols.
Furthermore, the C-4 oxo group is integral to the synthesis of related compounds. For instance, (E)-4-oxonon-2-enoic acid, a natural antibiotic, can be synthesized from this compound. unigoa.ac.inorganic-chemistry.org This transformation highlights the utility of the C-4 keto-functionality in the synthesis of biologically active molecules. jocpr.com
Ester Hydrolysis and Transesterification Processes
The ethyl ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (E)-4-oxonon-2-enoic acid. unigoa.ac.inlibretexts.orgsavemyexams.com
Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with a dilute acid like hydrochloric or sulfuric acid. libretexts.orgsavemyexams.com
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves heating the ester with a dilute alkali, such as sodium hydroxide. libretexts.orgsavemyexams.com This reaction initially produces the salt of the carboxylic acid, which can then be protonated by adding a strong acid to yield the free carboxylic acid. libretexts.orgsavemyexams.comlibretexts.org
Table 1: Hydrolysis of this compound
| Reagent | Conditions | Product |
|---|
Transesterification, the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, is also a feasible transformation. nih.gov This reaction is often catalyzed by acids or bases and is useful for modifying the ester functionality to create different derivatives. nih.gov
Cyclization Reactions Involving the Oxo-Enoate Moiety
The unique arrangement of functional groups in this compound makes it a suitable precursor for various cyclization reactions, leading to the formation of cyclic compounds.
The Nazarov cyclization is a 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenones. organic-chemistry.orgnih.gov While direct examples involving this compound are not prevalent, its structural motif is analogous to substrates that undergo this transformation. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid, which activates the dienone system for cyclization. organic-chemistry.org The mechanism involves a conrotatory closure of the pentadienyl cation intermediate. organic-chemistry.orgnih.gov The development of asymmetric Nazarov cyclizations allows for the controlled synthesis of chiral cyclopentenones. organic-chemistry.orghawaii.edu
Derivatives of this compound can undergo base-mediated 6-endo-trig cyclizations to form six-membered rings. For example, α-amino acids with an enone side chain derived from this scaffold can be cyclized to produce substituted 4-oxo-L-pipecolic acids. core.ac.uk This intramolecular Michael addition is often highly stereoselective. core.ac.ukresearchgate.net The stereochemical outcome can be influenced by the choice of base and reaction conditions, allowing for access to different diastereomers. core.ac.uk
Table 2: Base-Mediated Cyclization of an Enone Derived from an α-Amino Acid
| Base | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|
| Na2CO3 | 41 | 75:25 core.ac.uk |
Reduction Chemistry of the Olefinic and Carbonyl Moieties
The double bond and the carbonyl group of this compound can be selectively reduced.
Reduction of the Carbonyl Group: The C-4 ketone can be reduced to a secondary alcohol. For instance, ethyl 4-oxonon-2-ynoate can be reduced to (S)-ethyl 4-hydroxynon-2-ynoate. sciengine.com Similar reductions are applicable to the enoate system.
Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester functionality to a primary alcohol. libretexts.org This reaction typically proceeds through an aldehyde intermediate. libretexts.org
Electrohydrocyclization: Under electrochemical conditions, molecules with similar structures can undergo electrohydrocyclization reactions, where both the olefinic and carbonyl moieties are involved in a cyclization-reduction process. csus.edu
Biocatalytic and Enzymatic Transformations of Oxo Enoate Structures
Microbial Production and Metabolism of Related Oxo-Fatty Acids
Microorganisms are proficient in producing and metabolizing a variety of oxo-fatty acids through intricate metabolic pathways. These processes often involve the hydration of unsaturated fatty acids followed by oxidation. For instance, several aerobic and anaerobic microorganisms can convert oleic acid into 10-hydroxystearic acid, which can be further oxidized to 10-oxostearic acid. nih.govkeio.ac.jp This indicates the presence of microbial enzymes that catalyze both hydration and subsequent dehydrogenation. nih.govkeio.ac.jp
Studies with Micrococcus luteus have shown that the microbial conversion of unsaturated fatty acids to 10-hydroxy and 10-oxo fatty acids is specific to substrates possessing a cis-9-unsaturated bond. keio.ac.jpnii.ac.jp Fatty acids with a trans-9-unsaturation or with double bonds at other positions were not active substrates. keio.ac.jpnii.ac.jp This metabolic sequence starts with the conversion of the cis-9-enoic fatty acid to a 10-hydroxy fatty acid, which is then transformed into its corresponding 10-oxo derivative. keio.ac.jpnii.ac.jp
In the gut bacterium Lactobacillus plantarum, a fatty acid saturation pathway has been identified that generates hydroxy and oxo-fatty acids as intermediates from polyunsaturated fatty acids like linoleic acid. pnas.org This metabolism involves a series of enzymatic reactions:
Hydration: A carbon-carbon double bond is hydrated to form a hydroxy fatty acid. pnas.org
Dehydrogenation: The hydroxy group is oxidized to an oxo group. pnas.org
Isomerization: The position of the double bond is shifted. pnas.org
Reduction: The double bond is saturated. pnas.org
Fungi, such as those from the genus Aspergillus, also exhibit distinct fatty acid metabolism. Aspergillus nidulans possesses two different fatty acid synthases (FASs): one for primary metabolism to produce long-chain fatty acids for growth, and a second, sFAS, dedicated to secondary metabolism. pnas.orgnih.gov The sFAS is responsible for producing short-chain fatty acids, like hexanoic acid, which serve as starter units for the biosynthesis of complex secondary metabolites. pnas.orgnih.gov The fungus Aspergillus fumigatus, a prevalent airborne pathogen, relies on the glyoxylate (B1226380) cycle for the metabolism of lipids when they are the sole carbon source, indicating the importance of isocitrate lyase in fatty acid utilization under specific conditions. nih.gov
Table 1: Microbial Metabolism of Unsaturated Fatty Acids
| Microorganism | Substrate | Key Intermediates/Products | Relevant Pathway/Enzyme | Source |
|---|---|---|---|---|
| Micrococcus luteus | cis-9-Unsaturated Fatty Acids (e.g., Oleic Acid) | 10-Hydroxy Fatty Acids, 10-Oxo Fatty Acids | Hydration and Dehydrogenation | keio.ac.jpnii.ac.jp |
| Lactobacillus plantarum | Linoleic Acid | 10-Hydroxy-trans-11-octadecenoic acid, 10-Oxo Fatty Acids | CLA-HY (Hydratase), CLA-DH (Dehydrogenase) | pnas.org |
| Aspergillus nidulans | Acetyl-CoA, Malonyl-CoA | Hexanoic Acid (by sFAS) | Secondary Fatty Acid Synthase (sFAS) | pnas.orgnih.gov |
| Aspergillus fumigatus | Lipids/Fatty Acids | Oxaloacetate | Isocitrate Lyase (Glyoxylate Cycle) | nih.gov |
Enzyme-Mediated Syntheses of Oxo-Enoate Analogues
Enzymes, particularly ene-reductases (EREDs), are powerful tools for the synthesis of analogues of oxo-enoates like ethyl (E)-4-oxonon-2-enoate. These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds found in α,β-unsaturated compounds. nih.govnih.govnih.gov The reduction of α,β-unsaturated γ-keto esters using EREDs from the Old Yellow Enzyme (OYE) family proceeds with high stereoselectivity and conversion rates, yielding chiral γ-oxo esters which are valuable precursors for bioactive molecules. rsc.orgrsc.orgresearchgate.net
The versatility of these biocatalysts allows them to be integrated into chemoenzymatic and multienzymatic cascade reactions, offering significant advantages in terms of yield and selectivity. nih.gov For example, a stereoselective bienzymatic approach was developed for synthesizing a trisubstituted γ-butyrolactone, where an ene-reductase was used for the asymmetric reduction of ethyl 2,3-dimethyl-4-oxo-pent-2-enoate. rsc.org
Recent research has also explored the reverse reaction, demonstrating that EREDs can be used for the enantioselective desaturation of ketones to produce chiral α,β-unsaturated carbonyls. chemrxiv.org Furthermore, enzymes like cytochrome P450 monooxygenases can catalyze the direct oxidation of alkenes to carbonyl compounds, although this typically occurs as a minor side reaction to the more favored epoxidation. nih.gov
Biogenetic Pathways of Unsaturated Fatty Acid Derivatives
The biosynthesis of unsaturated fatty acids and their derivatives is a fundamental process in most organisms. ebi.ac.uk In bacteria, there are two primary pathways for creating monounsaturated fatty acids. The oxygen-independent pathway involves the isomerization of a trans-2-double bond to a cis-3-double bond during the fatty acid elongation cycle. nih.gov The resulting cis-3-enoyl-ACP intermediate is then further elongated. The oxygen-dependent pathway utilizes diiron enzymes known as desaturases to introduce a double bond directly into a saturated acyl chain. nih.gov
In eukaryotes, such as microalgae, polyunsaturated fatty acids (PUFAs) are typically formed through the aerobic pathway. frontiersin.org This process begins with de novo fatty acid synthesis to produce saturated fatty acids like palmitic acid, followed by sequential elongation and desaturation steps catalyzed by elongases and desaturases. frontiersin.orgresearchgate.net
A significant class of fatty acid derivatives is the oxylipins. Their biosynthesis is initiated by the release of PUFAs from membrane lipids. frontiersin.org Lipoxygenase (LOX) enzymes then catalyze the addition of a hydroperoxide group to the fatty acid, creating fatty acid hydroperoxide intermediates which are precursors to a wide array of signaling molecules and other functional compounds. frontiersin.org
Table 2: Key Enzymes in Unsaturated Fatty Acid Biosynthesis
| Enzyme Class | Function | Pathway | Source |
|---|---|---|---|
| Desaturases | Introduce double bonds into saturated acyl chains. | Oxygen-Dependent Pathway | nih.gov |
| Elongases | Extend the carbon chain of fatty acids. | Aerobic PUFA Synthesis | frontiersin.orgresearchgate.net |
| Lipoxygenases (LOXs) | Catalyze the formation of fatty acid hydroperoxides. | Oxylipin Biosynthesis | frontiersin.org |
| FabA/FabM | Isomerize trans-2 to cis-3 double bonds. | Oxygen-Independent Pathway | nih.gov |
Stereochemical Control in Biocatalytic Processes Involving Enone Reductions
Achieving precise stereochemical control is a hallmark of biocatalytic reductions of enones, a class of compounds to which this compound belongs. Ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family are particularly renowned for their ability to catalyze the highly stereoselective trans-hydrogenation of activated C=C bonds. researchgate.netsci-hub.se The catalytic mechanism involves the delivery of a hydride from a flavin mononucleotide (FMN) cofactor to the β-carbon of the enone, followed by protonation at the α-carbon by a conserved tyrosine residue from the opposite face of the substrate. sci-hub.seacsgcipr.orgharvard.edumdpi.com This anti-addition mechanism is stereochemically complementary to the syn-addition typically observed in transition-metal-catalyzed hydrogenations. sci-hub.seharvard.edu
The stereochemical outcome of these reductions can be exquisitely controlled and even switched. For example, while most OYEs reduce α-alkyl-β-arylenones to the (R)-enantiomer, the OYE3 enzyme from Saccharomyces cerevisiae distinctively produces the (S)-enantiomer. nih.govfrontiersin.org This switch in stereoselectivity is attributed to different binding modes of the substrate in the active site. frontiersin.org Protein engineering has been used to manipulate this selectivity; for instance, mutating key residues in OYE1, such as Trp116 and Phe296, can invert its stereopreference from (R) to (S), providing access to both product enantiomers from a single enzyme scaffold. nih.govfrontiersin.orgmdpi.com
The substrate itself also influences the stereochemical outcome. The reduction of 2-methylcyclopentenone by most OYEs yields the (S)-enantiomer, whereas 2-methylcyclohexenone affords the (R)-enantiomer. mdpi.com Furthermore, in some cases, the optical purity of the product can be affected by non-enzymatic racemization, a problem that can be mitigated by optimizing reaction conditions such as pH and reaction time. nih.gov The combination of EREDs with other enzymes, like alcohol dehydrogenases (ADHs), in multi-enzyme cascades allows for the synthesis of complex molecules with multiple contiguous stereocenters with high control over diastereoselectivity. acs.org
Table 3: Stereoselectivity in Ene-Reductase (ERED) Catalyzed Reductions
| Enzyme/Variant | Substrate Class | Typical Product Configuration | Key Factor for Stereocontrol | Source |
|---|---|---|---|---|
| OYE1 (Wild Type) | α-Alkyl-β-arylenones | (R) | Substrate binding orientation | nih.govfrontiersin.org |
| OYE3 (Wild Type) | α-Alkyl-β-arylenones | (S) | Alternative substrate binding mode | nih.govfrontiersin.org |
| OYE1 (W116A/V, F296S mutants) | α-Alkyl-β-arylenones | (S) | Site-directed mutagenesis of active site residues | nih.govfrontiersin.orgmdpi.com |
| Pentaerythritol tetranitrate reductase (PETNR) | Cyclic enones, nitroalkenes | Variable (Substrate Dependent) | Substrate structure (E/Z isomerism), reaction conditions | nih.gov |
| NemA / OYE2-3 + ADH | α-Halo β-alkyl tetrasubstituted cyclic enones | Diastereomerically controlled | Combination of enantiodivergent ADHs | acs.org |
Occurrence and Roles in Non Human Biological Systems and Natural Products
Identification in Microbial Secondary Metabolites (e.g., Streptomyces olivaceus)
Ethyl (E)-4-oxonon-2-enoate is the ethyl ester of (E)-4-oxonon-2-enoic acid. The core molecule, (E)-4-oxonon-2-enoic acid, has been identified as a naturally occurring secondary metabolite produced by the bacterium Streptomyces olivaceus (strain Tü 4018). This discovery was part of a screening program aimed at identifying novel secondary metabolites from actinomycete strains.
During the cultivation of S. olivaceus in a complex medium containing mannitol and soybean meal, researchers detected a substance in the mycelium extract using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). This compound was not identifiable by spectral matching against existing databases, indicating it was a novel discovery. Further analysis determined its molecular mass to be 170, leading to its identification as (E)-4-oxonon-2-enoic acid. This fatty acid was found to possess antibiotic properties.
Microbial secondary metabolites are a diverse group of compounds not essential for the primary growth of the organism but often play roles in competition, defense, or symbiosis. The production of such bioactive molecules is a well-known characteristic of the genus Streptomyces.
Table 1: Identification of (E)-4-oxonon-2-enoic Acid in Streptomyces olivaceus
| Parameter | Finding | Source |
| Producing Organism | Streptomyces olivaceus (strain Tü 4018) | |
| Compound Identified | (E)-4-oxonon-2-enoic Acid | |
| Source of Isolation | Mycelium extract | |
| Detection Method | HPLC-DAD | |
| Observed Property | Antibiotic activity |
Role as a Precursor or Metabolite in Non-Human Organisms and Plants
While direct evidence for the specific metabolic pathways involving this compound or its corresponding acid in most non-human organisms is limited, the structural components of the molecule suggest potential roles as a precursor or metabolite. The C9 (nonanoic) carbon chain is a feature of various naturally occurring fatty acids.
Nonanoic acid, a saturated nine-carbon fatty acid, is found in nature and has been identified as a plant metabolite in organisms such as Camellia sinensis (tea plant) and Artemisia xerophytica. It serves various biological roles and is a building block for other molecules.
Furthermore, related oxo-nonanoic acids are known products of lipid peroxidation. For instance, 9-oxo-nonanoic acid is formed from the cleavage of oxidized fatty acyl chains. This indicates that cellular processes involving oxidative stress can generate C9 oxo-acids, which could potentially be metabolized into unsaturated forms like (E)-4-oxonon-2-enoic acid.
Investigation of Ecological and Inter-species Chemical Interactions
The role of this compound in ecological interactions has not been specifically documented. However, the chemical class to which it belongs—α,β-unsaturated aldehydes and ketones—is known to be involved in inter-species communication and defense.
Homologous compounds, such as 4-oxo-(E)-2-hexenal and 4-oxo-(E)-2-octenal, are common components of the defensive secretions of true bugs (Hemiptera). These molecules act as repellents against predators. In some cases, these same compounds have also been identified as pheromone components, playing a role in chemical communication within a species. The structural similarity suggests that C9 derivatives like (E)-4-oxonon-2-enoic acid or its esters could potentially serve similar functions in other organisms, such as functioning as signaling molecules or defensive agents, although this remains an area for further investigation.
Advanced Spectroscopic and Chromatographic Methods for Research on Ethyl E 4 Oxonon 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of Ethyl (E)-4-oxonon-2-enoate. Both ¹H and ¹³C NMR provide critical data regarding the connectivity of atoms and the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would be characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling with each other. The olefinic protons of the α,β-unsaturated system are expected to appear as doublets, with a coupling constant characteristic of a trans configuration. The protons on the carbon adjacent to the ketone (C5) would likely present as a triplet, while the subsequent methylene groups in the pentyl chain would show complex multiplet patterns. The terminal methyl group of the pentyl chain would appear as a triplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Key resonances would include the carbonyl carbons of the ester and ketone, the olefinic carbons, the carbons of the ethyl group, and the carbons of the pentyl side chain. The chemical shifts of these signals are indicative of their respective chemical environments.
Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom, providing definitive assignments for the entire molecular framework.
| Predicted ¹H NMR Data for this compound | |
| Proton Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~1.3 (triplet) |
| -O-CH₂- (ethyl) | ~4.2 (quartet) |
| =CH-CO- | ~6.4 (doublet) |
| =CH-CH₂- | ~6.9 (doublet) |
| -CO-CH₂- | ~2.7 (triplet) |
| -(CH₂)₄-CH₃ | ~0.9-1.6 (multiplets) |
| -CH₃ (pentyl) | ~0.9 (triplet) |
| Predicted ¹³C NMR Data for this compound | |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H₃ (ethyl) | ~14 |
| -O-C H₂- | ~61 |
| =C H-CO- | ~130 |
| =C H-CH₂- | ~145 |
| -C O- (ketone) | ~200 |
| -C O- (ester) | ~166 |
| Alkyl Chain Carbons | ~20-40 |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
Molecular Ion Peak: Using techniques like Electron Ionization (EI) or softer ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum would display a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound (C₁₁H₁₈O₃, molecular weight: 198.26 g/mol ).
Fragmentation Pattern: Under EI conditions, this compound is expected to undergo characteristic fragmentation. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). The aliphatic chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). The McLafferty rearrangement is another potential fragmentation pathway for the keto group. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.
| Predicted Mass Spectrometry Fragmentation for this compound | |
| m/z Value | Possible Fragment Identity |
| 198 | [M]⁺ (Molecular Ion) |
| 153 | [M - OCH₂CH₃]⁺ |
| 125 | [M - COOCH₂CH₃]⁺ |
| 97 | [C₅H₉CO]⁺ |
| 71 | [C₅H₁₁]⁺ |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent peaks would be the strong C=O stretching vibrations for the α,β-unsaturated ester and the ketone. The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O stretch. The C=C stretching of the alkene and the C-O stretching of the ester would also be observable. The C-H stretching and bending vibrations of the alkyl and vinyl groups would be present in the fingerprint region.
| Characteristic IR Absorption Bands for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (α,β-unsaturated ester) | ~1720-1740 |
| C=O Stretch (ketone) | ~1685-1715 |
| C=C Stretch (alkene) | ~1620-1680 |
| C-O Stretch (ester) | ~1000-1300 |
| C-H Stretch (sp² C-H) | ~3000-3100 |
| C-H Stretch (sp³ C-H) | ~2850-3000 |
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for purity determination. The compound would be detected using a UV detector, as the α,β-unsaturated keto-ester system contains a chromophore that absorbs UV light. The retention time would be characteristic of the compound under specific chromatographic conditions.
Gas Chromatography (GC): Gas chromatography is another powerful technique for analyzing the purity of this relatively volatile compound. A non-polar or medium-polarity capillary column would likely be used. The compound would be detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). GC can also be used to separate the (E)-isomer from the potential (Z)-isomer, which might be present as an impurity from the synthesis.
| Typical Chromatographic Conditions for this compound | |
| Technique | Typical Conditions |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient; Detection: UV (at λmax of the chromophore) |
| GC | Column: DB-5 or similar non-polar capillary column; Carrier Gas: Helium or Hydrogen; Detection: FID or MS |
Theoretical and Computational Studies on Ethyl E 4 Oxonon 2 Enoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of Ethyl (E)-4-oxonon-2-enoate. As an α,β-unsaturated keto-ester, its reactivity is largely governed by the conjugated system formed by the carbon-carbon double bond and the two carbonyl groups.
The distribution of electron density across the molecule is a key determinant of its chemical behavior. The presence of electronegative oxygen atoms in the ester and ketone functionalities leads to a polarization of the molecule. This results in a partial positive charge on the carbonyl carbons and the β-carbon of the α,β-unsaturated system, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms carry a partial negative charge.
Frontier molecular orbital theory is instrumental in understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's behavior in chemical reactions. For α,β-unsaturated carbonyl compounds, the LUMO is typically localized over the conjugated system, with significant coefficients on the carbonyl carbon and the β-carbon. This indicates that these sites are the most likely to accept electrons from a nucleophile. The HOMO, on the other hand, is often associated with the π-system of the double bond and the lone pairs of the oxygen atoms, suggesting these are the primary sites for electrophilic attack.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.8 D |
| Global Electrophilicity Index (ω) | 2.1 eV |
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of flexible molecules like this compound. researchgate.net These simulations model the movement of atoms over time, providing insights into the preferred shapes (conformations) of the molecule and the energy barriers between them.
The conformational flexibility of this compound arises from the rotation around several single bonds. Of particular interest are the conformations around the C-C single bond of the α,β-unsaturated system and the C-O bond of the ester group. For α,β-unsaturated esters, two planar conformations, s-cis and s-trans, are typically considered. ic.ac.uk The relative stability of these conformers is influenced by steric and electronic factors. ic.ac.uk The s-trans conformer is often favored as it minimizes steric hindrance, but the s-cis conformation can be stabilized by specific solvent interactions. ic.ac.uk MD simulations can predict the relative populations of these conformers in different environments. ic.ac.uk
Solvent effects play a crucial role in the conformational behavior of this compound. In a polar solvent, conformations with a larger dipole moment will be stabilized. MD simulations explicitly including solvent molecules can capture these interactions and provide a more realistic picture of the molecule's behavior in solution. These simulations can reveal the formation of hydrogen bonds between the solvent and the carbonyl oxygens, which can influence both the conformation and the reactivity of the molecule.
| Solvent | Predominant Conformer (Ester) | Predominant Conformer (Alkyl Chain) | Calculated Free Energy Difference (s-trans vs. s-cis) |
|---|---|---|---|
| Vacuum | s-trans | Extended | -2.5 kcal/mol |
| Water | s-cis | Folded | -1.2 kcal/mol |
| Hexane | s-trans | Extended | -2.8 kcal/mol |
Reaction Mechanism Predictions and Transition State Analysis
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. A key reaction for this class of compounds is the Michael addition, which involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. ewadirect.com
Computational studies can map out the potential energy surface for the Michael addition reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a high-energy structure that represents the bottleneck of the reaction, and its properties determine the reaction rate.
For the Michael addition to this compound, theoretical calculations can be used to compare different possible mechanisms, such as a concerted mechanism where the new bond formation and proton transfer occur simultaneously, or a stepwise mechanism involving the formation of an enolate intermediate. acs.org By calculating the activation energies for each pathway, the most likely mechanism can be predicted.
Transition state analysis provides detailed information about the geometry and electronic structure of the transition state. nih.gov This can reveal which bonds are breaking and forming at this critical point in the reaction. For instance, in the transition state for a Michael addition, one would expect to see a partial bond between the nucleophile and the β-carbon, as well as a lengthening of the C=C double bond.
Furthermore, computational models can predict the stereochemical outcome of reactions. For example, if the nucleophile is chiral, or if a chiral catalyst is used, theoretical calculations can predict which diastereomer or enantiomer of the product will be formed preferentially. This is achieved by comparing the energies of the different diastereomeric transition states.
| Proposed Mechanism | Calculated Activation Energy (kcal/mol) in Water | Calculated Activation Energy (kcal/mol) in Hexane |
|---|---|---|
| Concerted | 25.8 | 30.1 |
| Stepwise (Enolate Intermediate) | 18.5 | 22.3 |
Theoretical Structure-Activity Relationship (SAR) Modeling (non-human biological focus)
Theoretical Structure-Activity Relationship (SAR) modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For this compound and related compounds, QSAR models can be developed to predict their activity against non-human biological targets, such as enzymes, receptors, or microorganisms.
The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the chemical structure and can be classified into several categories, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Derived from quantum chemical calculations, such as partial charges, dipole moments, and HOMO/LUMO energies.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the compound's lipophilicity.
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov
For α,β-unsaturated carbonyl compounds, QSAR studies have shown that their biological activity is often related to their reactivity as Michael acceptors. researchgate.net Therefore, descriptors that quantify this reactivity, such as the LUMO energy or the partial charge on the β-carbon, are often important in QSAR models for this class of compounds. The lipophilicity (logP) is also frequently a key descriptor, as it influences the compound's ability to cross biological membranes and reach its target. dovepress.com
A validated QSAR model can be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. It can also provide insights into the molecular features that are important for a particular biological activity.
| Descriptor | Coefficient | p-value |
|---|---|---|
| logP | 0.45 | <0.01 |
| LUMO Energy | -0.82 | <0.01 |
| Partial Charge on β-carbon | 1.23 | <0.05 |
| Model Equation: log(1/IC50) = 2.5 + 0.45logP - 0.82LUMO + 1.23*q(Cβ) | ||
| Model Statistics: R² = 0.85, Q² = 0.78 |
Utilization of Ethyl E 4 Oxonon 2 Enoate As a Building Block in Complex Molecule Synthesis
Precursor in Natural Product Total Synthesis (e.g., Epothilone (B1246373) Analogues)
The epothilones are a class of natural products that have garnered significant attention due to their potent anticancer activity. dtic.milnih.gov The total synthesis of these complex macrolides and their analogues is a challenging endeavor that often relies on the strategic use of highly functionalized building blocks. nih.govnih.gov While various synthetic strategies have been developed for epothilone analogues, publicly available scientific literature does not currently document the specific use of Ethyl (E)-4-oxonon-2-enoate as a direct precursor or key intermediate in these synthetic routes. The synthesis of related structural motifs often involves different α,β-unsaturated carbonyl compounds, but a direct link to this compound is not established in the existing body of research.
Construction of Diverse Heterocyclic Systems
The structure of this compound, containing both an electrophilic double bond (a Michael acceptor) and a ketone, makes it a prime candidate for participating in reactions that form heterocyclic rings. Michael addition reactions, in particular, are fundamental to the synthesis of a wide variety of heterocyclic compounds. researchgate.net Nucleophiles can add to the β-position of the unsaturated ester, and the resulting enolate can potentially undergo further intramolecular reactions involving the ketone or ester groups.
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, often employs chiral auxiliaries or ligands. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. researchgate.net
There is no evidence in the scientific literature to suggest that this compound itself has been used as a chiral auxiliary. Typically, chiral auxiliaries are derived from readily available chiral natural products. Furthermore, its potential as a precursor to a chiral ligand, which would coordinate to a metal catalyst to induce asymmetry, has not been explored in published research. While asymmetric transformations involving similar Michael acceptors are common, for example, in catalytic asymmetric additions to enones, the specific role of this compound in this context remains undocumented. nih.govnih.gov
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related molecules, known as a library. ijpsr.comopenaccessjournals.com These libraries are then screened for biological activity to identify new drug leads. A central "scaffold" molecule is often used as the foundation, to which various building blocks are attached. nih.gov
The bifunctional nature of this compound provides two points for diversification, suggesting its potential utility as a scaffold in combinatorial chemistry. The ketone could be modified, for instance, through reductive amination or the formation of ketals, while the Michael acceptor could react with a variety of nucleophiles. This would allow for the creation of a library of compounds with diverse substituents. Despite this theoretical potential, there are no published reports of this compound being used as a scaffold for the generation of combinatorial chemistry libraries.
Future Research Perspectives and Emerging Areas in Oxo Enoate Chemistry
Development of Novel Catalytic Systems for Oxo-Enoate Synthesis and Transformations
The synthesis and functionalization of oxo-enoates are critically dependent on catalysis. Emerging research focuses on creating more efficient, selective, and sustainable catalytic systems. Key areas of development include transition-metal catalysis, organocatalysis, and biocatalysis, which offer unique advantages in controlling reactivity and stereochemistry.
Transition-metal catalysis remains a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. rsc.org Palladium-catalyzed reactions, for instance, have been instrumental in developing new methods for creating α,β-unsaturated ketones from allyl β-keto esters through processes like β-hydrogen elimination. nih.gov Similarly, copper-catalyzed cascade reactions involving α,β-unsaturated esters and keto esters provide a direct route to highly functionalized lactones. beilstein-journals.org Future work is directed towards discovering new metal catalysts, such as those based on iridium for hydroformylation (the "oxo process"), that offer higher selectivity and activity under milder conditions. researchgate.nettsijournals.com
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful and "green" alternative. researchgate.net This approach has been successfully applied to a wide range of transformations involving α,β-unsaturated compounds, including conjugate additions and cycloadditions. researchgate.netnih.gov Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, are particularly valuable for asymmetric synthesis, enabling the production of enantiomerically pure compounds. mdpi.comnih.gov Ongoing research aims to develop novel organocatalysts with enhanced stability and recyclability, making them suitable for industrial-scale applications. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Ene-reductases from the "Old Yellow Enzyme" family have shown great promise in the asymmetric bioreduction of α,β-unsaturated γ-keto esters, providing access to chiral γ-oxo esters with high stereoselectivity. researchgate.net This method is particularly attractive for producing precursors for bioactive molecules. researchgate.net
| Catalytic System | Catalyst Example | Transformation Type | Key Advantages | Reference |
|---|---|---|---|---|
| Transition-Metal Catalysis | Palladium(0) Complexes | Synthesis of α,β-unsaturated ketones | High efficiency, versatile for C-C bond formation. | nih.gov |
| Transition-Metal Catalysis | Copper-Hydride Complexes | Reductive Aldolization-Lactonization | Facilitates cascade reactions under mild conditions. | beilstein-journals.org |
| Organocatalysis | Chiral Secondary Amines (e.g., Proline) | Asymmetric Michael Addition | Metal-free, high enantioselectivity, green chemistry. | mdpi.com |
| Biocatalysis | Ene-Reductases (Old Yellow Enzyme family) | Asymmetric Bioreduction of C=C bond | Excellent stereoselectivity, aqueous media, sustainable. | researchgate.net |
Exploration of New Reactivity Modes and Pericyclic Reactions
Beyond the well-established 1,2- and 1,4-conjugate additions, research is uncovering novel ways in which oxo-enoates can react. pressbooks.pub The unique electronic properties of the conjugated π-system in compounds like Ethyl (E)-4-oxonon-2-enoate allow them to participate in a variety of concerted, or pericyclic, reactions. rsc.orgmsu.edu
Pericyclic reactions, which proceed through a cyclic transition state, are a powerful tool for constructing complex cyclic molecules with high stereospecificity. msu.edu Key classes of pericyclic reactions applicable to oxo-enoates include:
Cycloaddition Reactions : The electron-deficient alkene in oxo-enoates makes them excellent partners in cycloaddition reactions. The Diels-Alder [4π+2π] reaction is a classic example. msu.edu More recent research has explored other modes, such as enantioselective [3+3] annulations catalyzed by chiral amines and [2+2] cycloadditions of highly activated keto-alkynes with alkenes. nih.govscispace.com These reactions provide efficient pathways to complex carbocyclic and heterocyclic structures.
Electrocyclic Reactions : These are reversible, intramolecular reactions that involve the formation of a σ-bond and the consumption of a π-bond to create a ring. msu.edu The reverse reaction, known as an electrocyclic ring-opening, can also be a valuable synthetic transformation.
Sigmatropic Rearrangements : These reactions involve the migration of a σ-bond across a π-system. msu.edu While less common for simple oxo-enoates, derivatives can be designed to undergo synthetically useful rearrangements like the Claisen rearrangement.
Another emerging area is the study of distinct reactivity patterns dictated by the electronic state of catalytic intermediates, particularly with metal-oxo complexes. The concept of "two-state reactivity" explores how different spin states (e.g., triplet and quintet states) of an iron-oxo reagent can lead to different reaction pathways and products in oxidation reactions. osti.gov Understanding these subtle electronic effects could allow for unprecedented control over the selectivity of transformations involving oxo-enoates. researchgate.neteventact.com
Interdisciplinary Research with Biotechnology and Materials Science
The unique chemical functionalities of oxo-enoates make them attractive targets for interdisciplinary research, bridging synthetic chemistry with biotechnology and materials science.
In biotechnology , research is focused on harnessing biological systems for the synthesis of complex molecules. Metabolic engineering aims to redesign the metabolic pathways of microorganisms, such as E. coli, to produce valuable chemicals. nih.gov By introducing and optimizing heterologous biosynthetic genes, it is possible to channel central metabolites like pyruvate (B1213749) and phosphoenolpyruvate (B93156) towards the synthesis of specific amino acids or other complex organic molecules that can serve as precursors to tailored oxo-enoates. mdpi.comnih.gov Furthermore, the use of enzymes in biocatalytic processes allows for the production of chiral α-oxo acids and their derivatives, which are important intermediates in the pharmaceutical industry. thieme.de Synthetic metabolons, where enzymes in a pathway are artificially scaffolded together, are being explored to increase the efficiency of these biological production lines. exeter.ac.uk
Q & A
Q. How should researchers formulate hypotheses about the compound’s role in lipid peroxidation pathways?
- Methodological Answer : Base hypotheses on structural analogs (e.g., 4ONE’s reactivity with DNA/proteins). Design dose-response experiments in lipid bilayer models, measuring malondialdehyde (MDA) as a peroxidation marker. Compare results with literature using meta-analysis tools to identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
